molecular formula C13H8BrNO B11792816 7-Bromo-3-phenylbenzo[D]isoxazole

7-Bromo-3-phenylbenzo[D]isoxazole

Cat. No.: B11792816
M. Wt: 274.11 g/mol
InChI Key: GOBAOTYQUGSKFX-UHFFFAOYSA-N
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Description

7-Bromo-3-phenylbenzo[D]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenylbenzo[D]isoxazole typically involves the cyclization of 2-azidobenzophenone derivatives. One common method includes the thermocyclization of 2-azidobenzophenone in the presence of iron(II) bromide, which yields the desired isoxazole compound . The reaction conditions often involve heating the reactants in a suitable solvent such as decalin at elevated temperatures for several hours .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-phenylbenzo[D]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-3-phenylbenzo[D]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-phenylbenzo[D]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for unique applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

7-bromo-3-phenyl-1,2-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9/h1-8H

InChI Key

GOBAOTYQUGSKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

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